

Physical and chemical properties of N-((S)-1-phenylethyl)acrylamide

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Compound of Interest

Compound Name: N-((S)-1-phenylethyl)acrylamide

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An In-Depth Technical Guide to N-((S)-1-phenylethyl)acrylamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **N-((S)-1-phenylethyl)acrylamide**, a chiral monomer of increasing interest in polymer chemistry and materials science. This document consolidates available data on its synthesis, characterization, and key properties to support its application in research and development.

Chemical Identity and Structure

N-((S)-1-phenylethyl)acrylamide is a chiral acrylamide derivative featuring a phenylethyl group attached to the nitrogen atom of the acrylamide functionality. The "(S)" designation indicates the stereochemistry at the chiral center of the 1-phenylethyl moiety.

Table 1: General Information

Property	Value
Systematic Name	N-[(1S)-1-phenylethyl]prop-2-enamide
CAS Number	19035-71-3
Molecular Formula	C ₁₁ H ₁₃ NO
Molecular Weight	175.23 g/mol

Physical Properties

Detailed experimental data on the physical properties of **N-((S)-1-phenylethyl)acrylamide** are not widely reported in publicly available literature. However, based on its structure and related compounds, it is expected to be a white to off-white solid at room temperature.

Table 2: Physical Properties of **N-((S)-1-phenylethyl)acrylamide**

Property	Value
Physical State	Solid
Color	White to off-white
Melting Point	Not reported
Boiling Point	Not reported
Solubility	Soluble in common organic solvents such as dichloromethane and ethyl acetate.

Chemical Properties and Reactivity

The chemical reactivity of **N-((S)-1-phenylethyl)acrylamide** is primarily dictated by the acrylamide functional group. The vinyl group is susceptible to polymerization, particularly radical polymerization, to form poly(**N-((S)-1-phenylethyl)acrylamide**). This polymer has shown significant utility in the preparation of chiral stationary phases for enantioselective chromatography.^[1]

The amide linkage exhibits typical amide reactivity, though it is generally stable under neutral conditions. Hydrolysis can occur under strong acidic or basic conditions. The presence of the chiral phenylethyl group imparts stereochemical properties to the molecule and its subsequent polymers.

Spectral Data for Characterization

Spectroscopic data is crucial for the identification and characterization of **N-((S)-1-phenylethyl)acrylamide**.

Table 3: Spectral Data of **N-((S)-1-phenylethyl)acrylamide**

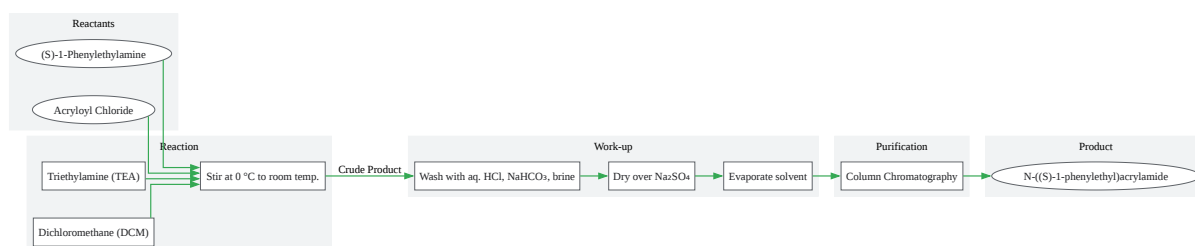
Technique	Data
¹ H NMR	Expected signals include those for the vinyl protons of the acrylamide group, the methine and methyl protons of the phenylethyl group, and the aromatic protons of the phenyl ring.
¹³ C NMR	Expected signals include those for the carbonyl carbon, the vinyl carbons, the carbons of the phenylethyl group, and the aromatic carbons.
Infrared (IR) Spectroscopy	Characteristic absorption bands are expected for the N-H stretching, C=O stretching (amide I), and N-H bending (amide II) of the amide group, as well as C=C stretching of the vinyl group and aromatic C-H stretching.

Experimental Protocols

Synthesis of **N-((S)-1-phenylethyl)acrylamide**

A common method for the synthesis of N-substituted acrylamides involves the acylation of the corresponding amine with acryloyl chloride.

Experimental Workflow for Synthesis



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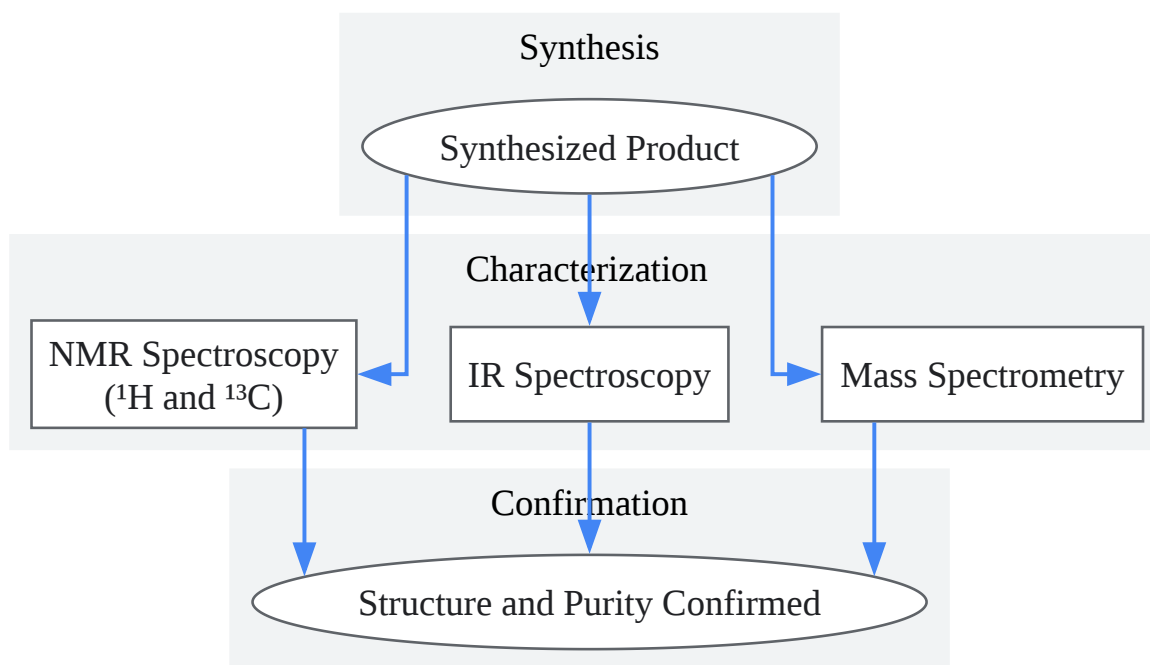
Caption: General workflow for the synthesis of **N-((S)-1-phenylethyl)acrylamide**.

Detailed Methodology:

To a solution of (S)-1-phenylethylamine and triethylamine in dichloromethane, acryloyl chloride is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for a specified period. After the reaction is complete, the mixture is washed successively with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure **N-((S)-1-phenylethyl)acrylamide**.

Characterization Methods

Logical Relationship for Characterization



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References

- 1. (R)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzothioamide - PMC [pmc.ncbi.nlm.nih.gov]
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